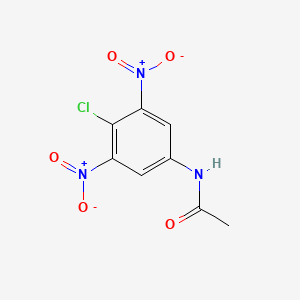
N-(4-Chloro-3,5-dinitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3,5-dinitrophenyl)acetamide: is an organic compound with the molecular formula C8H6ClN3O5 It is characterized by the presence of a chloro group and two nitro groups attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3,5-dinitrophenyl)acetamide typically involves the nitration of 4-chloroacetanilide. The process begins with the chlorination of acetanilide to form 4-chloroacetanilide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Chloro-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(4-Chloro-3,5-diaminophenyl)acetamide.
Oxidation: Formation of oxidized derivatives, although less common.
Applications De Recherche Scientifique
Chemistry: N-(4-Chloro-3,5-dinitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3,5-dinitrophenyl)acetamide is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The presence of electron-withdrawing nitro groups enhances its reactivity towards nucleophiles, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the chloro group.
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the nitro groups.
N-(3,5-Dinitrophenyl)acetamide: Similar structure but lacks the chloro group.
Uniqueness: N-(4-Chloro-3,5-dinitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
112291-36-8 |
|---|---|
Formule moléculaire |
C8H6ClN3O5 |
Poids moléculaire |
259.60 g/mol |
Nom IUPAC |
N-(4-chloro-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClN3O5/c1-4(13)10-5-2-6(11(14)15)8(9)7(3-5)12(16)17/h2-3H,1H3,(H,10,13) |
Clé InChI |
ASMOMOBOADAUTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

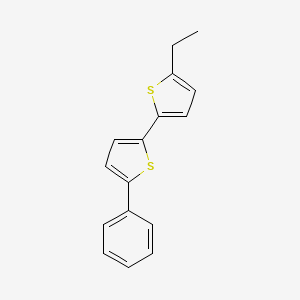
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

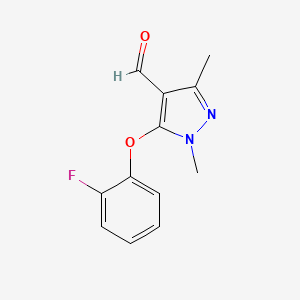
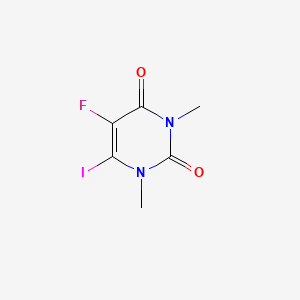
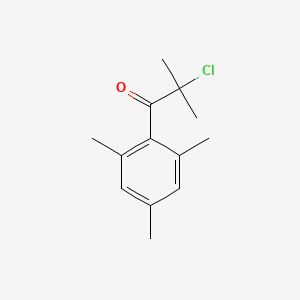
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
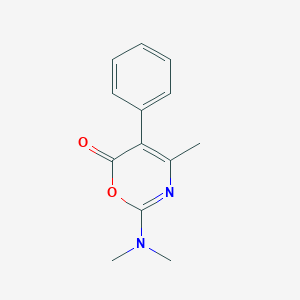

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
